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molecular formula C11H12N2OS B8502892 2,5-Dimethyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one CAS No. 103807-33-6

2,5-Dimethyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

Cat. No. B8502892
M. Wt: 220.29 g/mol
InChI Key: BASQBTAAMSCNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04800201

Procedure details

Sulfur sublimed (0.7 g) was added to a solution of 2,5-dimethyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (1.5 g) in dimethylformamide (20 ml) and the mixture was stirred at 140° C. for 2 hours. Then, the mixture was allowed to cool to ambient temperature and the solvent was removed under reduced pressure. The residue was dissolved in 2N hydrochloric acid and the insoluble matter was removed by filtration. The filtrate was adjusted to pH 7-8 by 2N aqueous sodium hydroxide. The precipitated crude crystals were chromatographed on silica gel (Wakogel C-200) column, using chloroform-methanol (=20:1) as an eluant to give pale yellow crystals. These crude crystals were dissolved in chloroform, were washed with water and were dried over magnesium sulfate. The solvent was removed under reduced pressure to give the titled compound (0.43 g, yield 52%) as white crystals.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
2,5-dimethyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[S].[CH3:2][CH:3]1[C:8](=[O:9])[NH:7][C:6]([CH3:10])=[C:5]([CH:11]2[CH:16]=[CH:15][N:14](C(OCC(Cl)(Cl)Cl)=O)[CH:13]=[CH:12]2)[S:4]1>CN(C)C=O.C(Cl)(Cl)Cl>[CH3:2][CH:3]1[C:8](=[O:9])[NH:7][C:6]([CH3:10])=[C:5]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[S:4]1 |^3:0|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[S]
Name
2,5-dimethyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
1.5 g
Type
reactant
Smiles
CC1SC(=C(NC1=O)C)C1C=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
The precipitated crude crystals
CUSTOM
Type
CUSTOM
Details
were chromatographed on silica gel (Wakogel C-200) column
CUSTOM
Type
CUSTOM
Details
to give pale yellow crystals
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1SC(=C(NC1=O)C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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